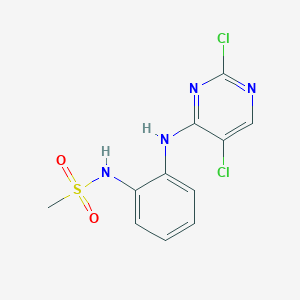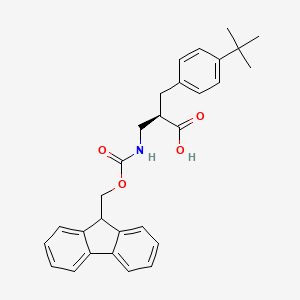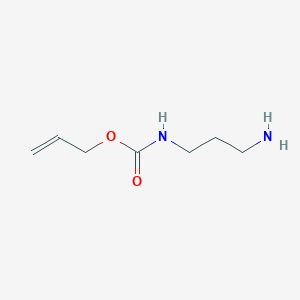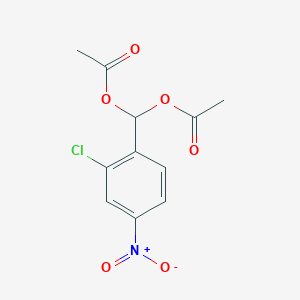
(2-Chloro-4-nitrophenyl)methanediyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-4-nitrophenyl)methanediyl diacetate is an organic compound with the molecular formula C11H10ClNO6 It is characterized by the presence of a chloro and nitro group on a phenyl ring, along with two acetate groups attached to a methanediyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-nitrophenyl)methanediyl diacetate typically involves the reaction of 2-chloro-4-nitrobenzyl chloride with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
(2-Chloro-4-nitrophenyl)methanediyl diacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The acetate groups can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions to cleave the acetate groups.
Major Products Formed
Substitution: Products with the chloro group replaced by the nucleophile.
Reduction: 2-Chloro-4-aminophenyl derivatives.
Hydrolysis: 2-Chloro-4-nitrophenylmethanol.
科学研究应用
(2-Chloro-4-nitrophenyl)methanediyl diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
作用机制
The mechanism of action of (2-Chloro-4-nitrophenyl)methanediyl diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
相似化合物的比较
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the methanediyl diacetate structure.
4-Nitrobenzyl chloride: Contains the nitrobenzyl moiety but differs in the substitution pattern and functional groups.
2,6-Dichloro-4-nitrophenol: Similar in having chloro and nitro groups but with different substitution positions.
Uniqueness
(2-Chloro-4-nitrophenyl)methanediyl diacetate is unique due to the presence of both acetate groups and the specific positioning of the chloro and nitro groups on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
77455-54-0 |
|---|---|
分子式 |
C11H10ClNO6 |
分子量 |
287.65 g/mol |
IUPAC 名称 |
[acetyloxy-(2-chloro-4-nitrophenyl)methyl] acetate |
InChI |
InChI=1S/C11H10ClNO6/c1-6(14)18-11(19-7(2)15)9-4-3-8(13(16)17)5-10(9)12/h3-5,11H,1-2H3 |
InChI 键 |
OCRFFMYKJSYNEW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





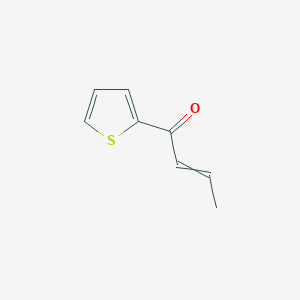
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13985501.png)
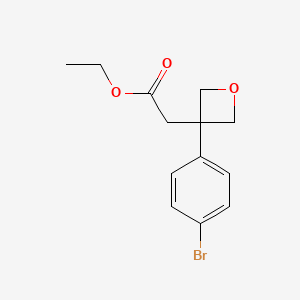
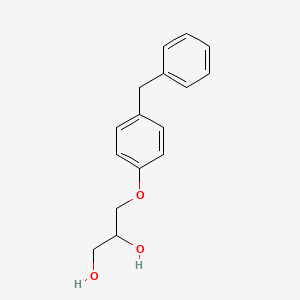
![tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate](/img/structure/B13985515.png)

![1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone](/img/structure/B13985521.png)
